molecular formula C15H22O3 B1631933 Arteannuin N CAS No. 207446-92-2

Arteannuin N

Cat. No. B1631933
CAS RN: 207446-92-2
M. Wt: 250.33 g/mol
InChI Key: IYDIAJDXEYNLGO-WSLQDRLSSA-N
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Description

Arteannuin N is a polyphenolic compound found in a variety of plants. It belongs to the family of flavonoids, which are natural compounds found in a variety of fruits, vegetables and other plants. Arteannuin N is known to have powerful antioxidant, anti-inflammatory and anti-microbial properties. It has been studied extensively in recent years and has been found to exhibit a wide range of beneficial effects on human health. In

Scientific Research Applications

Anti-Tumor Effects

Arteannuin, particularly its derivative Artesunate, has been researched for its potential anti-tumor effects. Studies have found that it can induce cell apoptosis, antagonize angiogenesis, and reverse the immunosuppression of tumor cells, thereby garnering significant attention for its potential use in cancer treatment (He & Zhou, 2008).

Pharmacological Potential in Various Diseases

Arteannuin's pharmacological potential extends beyond malaria treatment. Research has identified it as a promising agent in treating a range of diseases. A study used reverse docking and various computational methods to pinpoint neprilysin, an acute lymphoblastic leukaemia antigen, as a top disease-related target of arteannuin, suggesting new clinical applications for the compound (Ye, Ling, & Chen, 2017).

Role in Immunity and Leukemia Resistance

Arteannuin extracted from Artemisia apiacea has been highlighted for its potential in resisting leukemia and regulating immunity. The extraction methods and their comparative effectiveness are discussed in research, indicating its potential therapeutic applications (Bai, 2013).

Potential in Synthesizing Pharmaceuticals

In pharmaceutical chemistry, arteannuin's ring skeleton has been a point of focus. Anodic coupling reactions have been used to construct this skeleton, which is crucial in synthesizing various pharmaceutical compounds. This demonstrates the compound's importance in the development of new drugs (Wu & Moeller, 2007).

Biosynthesis Research

Research into the biosynthesis of arteannuin and its derivatives like arteannuin B has provided insight into key intermediates involved in the process. Understanding these pathways is vital for exploring pharmaceutical applications and mass production of these compounds (Wang et al., 2010).

Anti-SARS-CoV-2 Potential

Arteannuin B, a derivative of arteannuin, has shown potential in combating SARS-CoV-2 in vitro. Its effectiveness in inhibiting the virus suggests a new avenue for research in antiviral drug development, particularly relevant in the context of the COVID-19 pandemic (Cao et al., 2020).

Safety and Hazards

The safety data sheet for Arteannuin N suggests that it may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Arteannuin N .

properties

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDIAJDXEYNLGO-WSLQDRLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arteannuin N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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